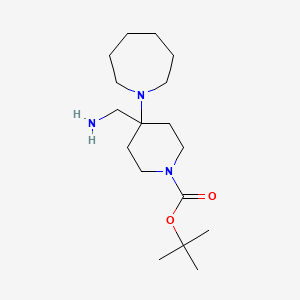
Tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and an azepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where a halogenated azepane reacts with the piperidine derivative.
Protection of the Carboxylate Group: The carboxylate group is often protected using tert-butyl groups to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the azepane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can modify the azepane or piperidine rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility allows for the creation of products with specific desired properties.
作用机制
The mechanism of action of tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The aminomethyl and azepane groups can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the azepane ring, making it less complex but potentially easier to synthesize.
4-(Aminomethyl)-4-(azepan-1-yl)piperidine: Similar structure but without the tert-butyl protection, which may affect its stability and reactivity.
Tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate: Lacks the aminomethyl group, which may reduce its versatility in chemical reactions.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate is unique due to the combination of the piperidine and azepane rings with the aminomethyl group
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
属性
分子式 |
C17H33N3O2 |
|---|---|
分子量 |
311.5 g/mol |
IUPAC 名称 |
tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O2/c1-16(2,3)22-15(21)19-12-8-17(14-18,9-13-19)20-10-6-4-5-7-11-20/h4-14,18H2,1-3H3 |
InChI 键 |
MKUPGBYKNSHDEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)N2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one](/img/structure/B13157812.png)
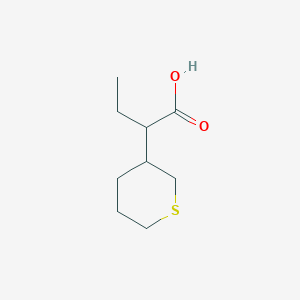


![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
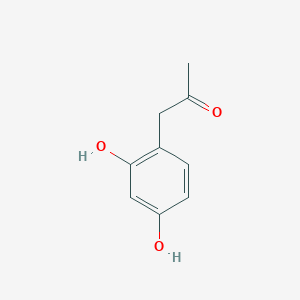
![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
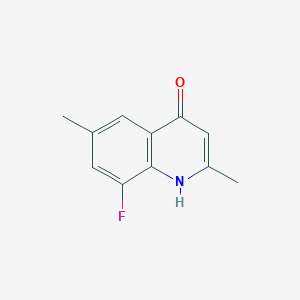
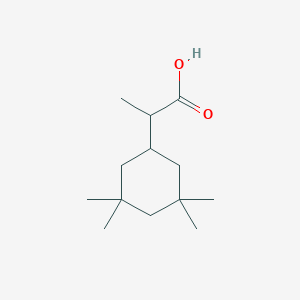
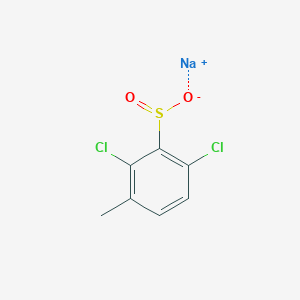

![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)
